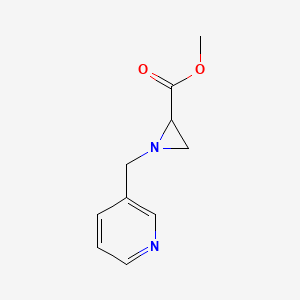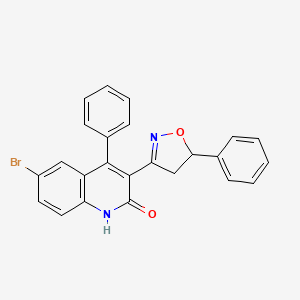
6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-1H-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-1H-quinolin-2-one is a synthetic organic compound that belongs to the quinolinone family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-1H-quinolin-2-one typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom at the 6th position of the quinolinone ring.
Formation of the Oxazoline Ring: This step involves the cyclization of appropriate precursors to form the oxazoline ring.
Phenyl Substitution: Introduction of phenyl groups at specific positions through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the oxazoline ring or the quinolinone core.
Reduction: Reduction reactions could target the oxazoline ring, converting it to other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the phenyl groups or the bromine atom.
Propriétés
IUPAC Name |
6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN2O2/c25-17-11-12-19-18(13-17)22(16-9-5-2-6-10-16)23(24(28)26-19)20-14-21(29-27-20)15-7-3-1-4-8-15/h1-13,21H,14H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLPPLNAHIWTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
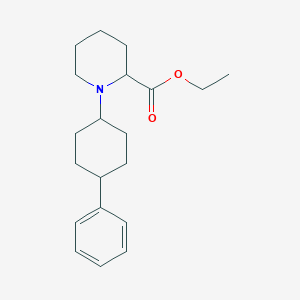
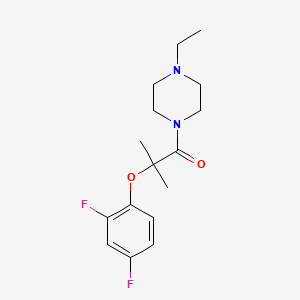
![2-chloro-N-[2-(2-pyrazinylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5176278.png)
![1-[2-(3-fluorophenyl)ethyl]-N-[2-(2-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5176295.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-pyrazinyl)ethyl]acetamide](/img/structure/B5176301.png)
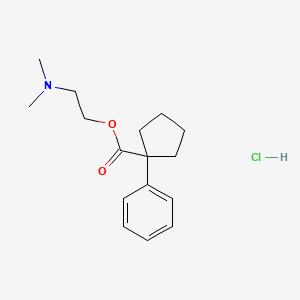
![N-(furan-2-ylmethyl)-2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B5176317.png)

![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5176343.png)
![N-benzyl-N-[3-(4-chlorophenoxy)benzyl]-2-phenylethanamine](/img/structure/B5176350.png)
![1,4-dichloro-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5176356.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5176358.png)
![2-[(4-bromo-3-methoxy-2-naphthoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5176365.png)
